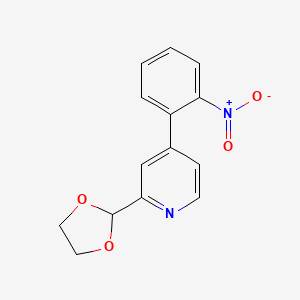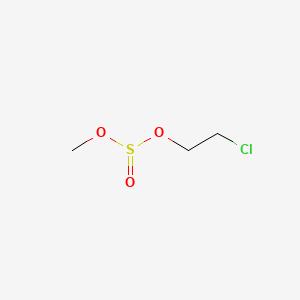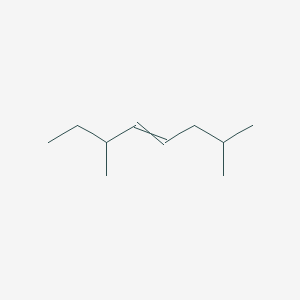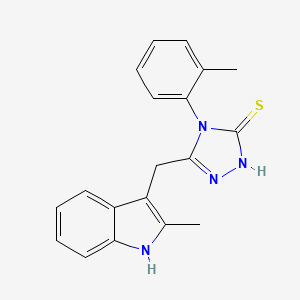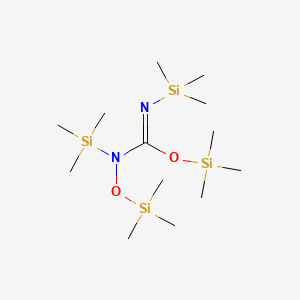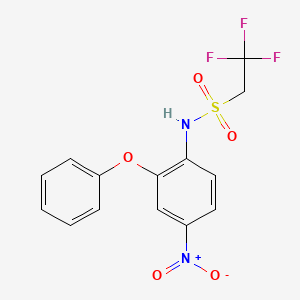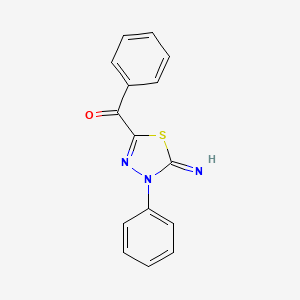
Methanone, (4,5-dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4,5-dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenyl- is a heterocyclic compound that contains a thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4,5-dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenyl- typically involves the reaction of hydrazinecarbothioamide with aromatic aldehydes under acidic conditions. The reaction proceeds through the formation of a thiosemicarbazone intermediate, which cyclizes to form the thiadiazole ring .
Industrial Production Methods
the general approach involves the use of readily available starting materials and standard organic synthesis techniques, making it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methanone, (4,5-dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the parent compound .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Methanone, (4,5-dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenyl- involves its interaction with various molecular targets. The compound can inhibit enzymes, disrupt cell membranes, and interfere with DNA synthesis. These actions are mediated through the formation of reactive intermediates and the binding to specific proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Thiadiazole derivatives: Compounds such as 1,3,4-thiadiazole and its derivatives share similar structural features and biological activities.
Imidazole derivatives: These compounds also exhibit a wide range of biological activities and are used in various applications
Uniqueness
Methanone, (4,5-dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
55716-44-4 |
|---|---|
Molecular Formula |
C15H11N3OS |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
(5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)-phenylmethanone |
InChI |
InChI=1S/C15H11N3OS/c16-15-18(12-9-5-2-6-10-12)17-14(20-15)13(19)11-7-3-1-4-8-11/h1-10,16H |
InChI Key |
JPXSAINZEXJVAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NN(C(=N)S2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate](/img/structure/B14636217.png)


![5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene](/img/structure/B14636241.png)

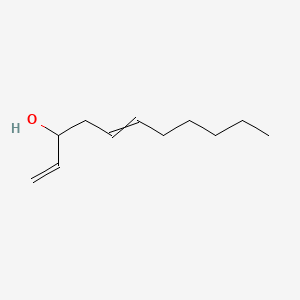
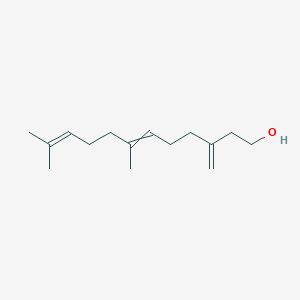
![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
